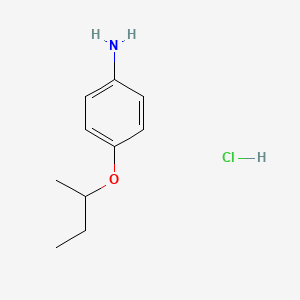

(4-Sec-butoxyphenyl)amine hydrochloride

Description

Significance of Substituted Arylamines in Contemporary Organic Chemistry Research

Substituted arylamines are a class of organic compounds foundational to numerous areas of chemical science and industry. rsc.orgresearchgate.net These molecules, characterized by an amino group attached to an aromatic ring, serve as core structural motifs in a vast array of functional materials, agrochemicals, and biologically active molecules. rsc.org Their prevalence in pharmaceuticals and dyes underscores their importance as versatile building blocks in organic synthesis. fiveable.me

The significance of arylamines in research is rooted in their distinct chemical properties. The interplay between the aromatic ring and the amino group governs their basicity and reactivity, making them subjects of continuous academic exploration. fiveable.me They readily participate in key organic reactions, including electrophilic aromatic substitution, nucleophilic substitution, and various coupling reactions, which allow for extensive functionalization. fiveable.mefiveable.me

Modern synthetic chemistry has seen considerable progress in the methods for preparing N-substituted arylamines. rsc.org The palladium-catalyzed cross-coupling of amines with aryl halides, for instance, has become a principal method for the formation of carbon-nitrogen (C-N) bonds at aromatic centers. nih.gov Researchers are increasingly focused on developing more efficient and atom-economical protocols, such as the direct reductive cross-coupling of nitroarenes, which circumvents the need for protection and deprotection steps common in classical methods. rsc.org These advanced amination reactions are pivotal for generating the nitrogen-containing molecular scaffolds essential for applications in drug synthesis, materials science, and polymer production. researchgate.net

| Reaction Type | Description | Significance in Research |

|---|---|---|

| Electrophilic Aromatic Substitution | The amino group activates the aromatic ring, facilitating the substitution of hydrogen atoms with electrophiles. fiveable.me | Allows for the introduction of diverse functional groups onto the aromatic ring. fiveable.me |

| Diazotization | Primary arylamines react with nitrous acid to form diazonium salts, which are highly versatile synthetic intermediates. fiveable.me | Enables the synthesis of a wide range of substituted aromatic compounds, including aryl halides (Sandmeyer reaction) and azo dyes. fiveable.me |

| Metal-Catalyzed Cross-Coupling | Reactions like the Buchwald-Hartwig amination use palladium, copper, or nickel catalysts to form C-N bonds between an aryl halide/triflate and an amine. nih.govyoutube.com | Provides a powerful and general method for constructing complex arylamine structures with high efficiency and selectivity. nih.gov |

| Polymerization | Aniline (B41778) and its derivatives can be oxidized to form conducting polymers like polyaniline. researchgate.net | Central to research in materials science for applications in electronics, sensors, and energy storage. researchgate.netrsc.org |

Positioning of (4-Sec-butoxyphenyl)amine Hydrochloride within Advanced Chemical Synthesis and Methodology Studies

This compound is a specialized substituted arylamine that serves as a valuable intermediate in multi-step organic synthesis. While extensive, dedicated studies on this specific compound are not widely published, its structure positions it as a key building block for creating more complex molecular architectures, particularly within medicinal chemistry and materials science. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the volatile and air-sensitive free amine. chemicalbook.comnih.gov

Its utility is demonstrated by its implicit role as a precursor to related structures, such as N-[4-(sec-butoxyphenyl)acetamide]. chemicalbook.com The synthesis of such amides from the parent amine is a fundamental transformation, suggesting its application as a nucleophile in acylation reactions. In advanced chemical synthesis, building blocks like this compound are selected for the specific steric and electronic properties conferred by their substituents. The sec-butoxy group, in this case, introduces a moderately bulky, lipophilic character that can be crucial for modulating the pharmacological profile of a target molecule.

In the context of methodology studies, this compound could be employed as a substrate to test the scope and limitations of new catalytic C-N bond-forming reactions or other transformations involving arylamines. For example, substituted anilines are frequently used in the development of kinase inhibitors, where modifications on the aniline ring are systematically explored to optimize binding affinity and selectivity. mdpi.com The unique sec-butoxy substituent of this compound makes it a pertinent candidate for synthesizing novel compounds in such structure-activity relationship (SAR) investigations. mdpi.com

Overview of Current Research Trajectories for Related Aniline Hydrochlorides

Research involving aniline hydrochlorides is diverse, reflecting their utility as both fundamental reagents and precursors to advanced materials. researchgate.netvirtuemarketresearch.com A significant area of contemporary research is their application in the field of materials science, particularly in the synthesis of conducting polymers. researchgate.net Aniline hydrochloride is a primary monomer for the oxidative polymerization to produce polyaniline (PANI), a polymer of great interest for its electrical conductivity and environmental stability. researchgate.net Current studies focus on controlling the polymerization conditions, such as using different oxidants in solid-state reactions, to tailor the morphology and conductivity of the resulting PANI salts for applications in electronic devices, sensors, and rechargeable batteries. researchgate.netrsc.org

Beyond polymers, aniline hydrochlorides remain crucial intermediates in the pharmaceutical, agrochemical, and dye industries. chemicalbook.comopenpr.com A prominent research trajectory is the development of more sustainable and environmentally friendly production methods. openpr.com This "green chemistry" approach emphasizes reducing hazardous waste and improving the efficiency of synthetic processes. openpr.com

Furthermore, there is an emerging trend to diversify the applications of aniline and its hydrochloride salts. openpr.com Researchers are exploring their use in the formulation of specialty chemicals, including high-purity grades for advanced electronics, and as components in specialty coatings and adhesives for the aerospace and automotive industries. openpr.com This expansion into new high-value markets is driving innovation in both the production and application of these foundational chemical compounds. virtuemarketresearch.com

Contextualization of the Compound’s Structural Features for Academic Inquiry

Aromatic Phenyl Ring : The benzene (B151609) ring is the core scaffold. It is susceptible to electrophilic aromatic substitution, a cornerstone reaction in organic chemistry. fiveable.mefiveable.me The substituents on the ring dictate the position and rate of these reactions.

Primary Amino Group (-NH₂) : The amino group is a potent activating group, meaning it increases the electron density of the aromatic ring, making it more reactive toward electrophiles. fiveable.me It also functions as a nucleophile and a weak base. fiveable.me This group can be readily converted into a diazonium salt, an exceptionally versatile intermediate for introducing a wide variety of other functional groups. fiveable.me

para-Substitution Pattern : The amino and sec-butoxy groups are positioned para to each other on the phenyl ring. This arrangement has significant implications for regioselectivity in further substitution reactions, as the positions ortho to the activating amino and alkoxy groups are the most reactive sites.

sec-Butoxy Group (-O-CH(CH₃)CH₂CH₃) : As an alkoxy group, the sec-butoxy substituent is also an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. Its branched, non-planar structure introduces significant steric bulk compared to simpler alkoxy groups like methoxy (B1213986) or ethoxy. This steric hindrance can influence reaction rates and direct the stereochemical outcome of synthetic transformations. Furthermore, its alkyl nature increases the molecule's lipophilicity, a critical parameter in medicinal chemistry that affects a drug's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net

Hydrochloride Salt (-HCl) : The formation of a hydrochloride salt by protonating the basic amino group is a common strategy to improve the handling of arylamines. The salt is typically a stable, crystalline solid, which is less susceptible to aerial oxidation than the corresponding free base. chemicalbook.comnih.gov This form also often increases solubility in aqueous or protic solvents.

These combined features make this compound an interesting substrate for academic inquiry, particularly in developing synthetic methodologies and in SAR studies where the effects of sterically demanding, lipophilic substituents are under investigation. mdpi.comnih.gov

| Structural Feature | Chemical Significance | Relevance for Academic Inquiry |

|---|---|---|

| Aryl Amine Moiety | Functions as a nucleophile and base; activates the ring for electrophilic substitution. fiveable.me | Core scaffold for building complex molecules; substrate for developing new C-N bond-forming reactions. nih.gov |

| sec-Butoxy Group | Electron-donating group that provides steric bulk and increases lipophilicity. | Allows for the study of steric and electronic effects in reaction mechanisms and structure-activity relationships. mdpi.comnih.gov |

| Hydrochloride Salt | Improves stability, handling, and solubility; protects the amine from oxidation. chemicalbook.com | Provides a stable and convenient form of the amine for use as a starting material in synthetic research. |

Properties

IUPAC Name |

4-butan-2-yloxyaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-8(2)12-10-6-4-9(11)5-7-10;/h4-8H,3,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCISVLORIHVYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Sec Butoxyphenyl Amine Hydrochloride

Novel Synthetic Routes and Strategic Retrosynthetic Analysis

A strategic retrosynthetic analysis of (4-sec-butoxyphenyl)amine hydrochloride suggests two primary disconnection points, leading to plausible synthetic pathways. The first involves the disconnection of the ether bond, and the second focuses on the carbon-nitrogen bond.

A plausible synthetic route commences with the etherification of 4-aminophenol (B1666318) with a suitable sec-butylating agent. This approach is often followed by the formation of the hydrochloride salt. An alternative strategy involves the amination of a pre-functionalized sec-butoxybenzene derivative.

The development of efficient and selective chemical transformations is crucial for the high-yielding synthesis of (4-sec-butoxyphenyl)amine. One of the primary methods for the formation of the ether linkage is the Williamson ether synthesis. This reaction typically involves the deprotonation of a phenol (B47542) followed by nucleophilic substitution with an alkyl halide. wikipedia.org In the context of synthesizing the target molecule, 4-aminophenol can be reacted with a sec-butyl halide in the presence of a base. The choice of base and solvent is critical to ensure selectivity for O-alkylation over N-alkylation.

Another key transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method could be employed by reacting 4-sec-butoxyanisole with an amine source in the presence of a palladium catalyst and a suitable ligand.

| Route | Starting Materials | Key Transformation | Typical Reagents and Conditions | Hypothetical Yield |

| 1 | 4-Aminophenol, 2-Bromobutane | Williamson Ether Synthesis | K₂CO₃, DMF, 80-100 °C | 75-85% |

| 2 | 1-Bromo-4-sec-butoxybenzene, Ammonia | Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, NaOtBu, Toluene, 110 °C | 80-90% |

This table presents hypothetical data based on typical yields for these reaction types.

Modern catalytic systems play a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound. In the Williamson ether synthesis route, phase-transfer catalysts (PTCs) such as quaternary ammonium (B1175870) salts can be employed to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and improved yields.

For the Buchwald-Hartwig amination pathway, the choice of the palladium catalyst and ligand is critical. Modern bulky electron-rich phosphine (B1218219) ligands, such as Xantphos or Buchwald's biaryl phosphine ligands, have been shown to be highly effective in promoting the C-N bond formation with high efficiency and broad substrate scope.

| Catalytic System | Reaction Type | Advantages |

| Phase-Transfer Catalysts (e.g., TBAB) | Williamson Ether Synthesis | Milder reaction conditions, improved yields, enhanced reaction rates. |

| Palladium/Buchwald Ligands | Buchwald-Hartwig Amination | High efficiency, broad substrate scope, tolerance of functional groups. |

This table provides an overview of modern catalytic systems applicable to the synthesis.

The primary bond-forming reactions in the synthesis of (4-sec-butoxyphenyl)amine are the formation of the ether linkage and the carbon-nitrogen bond. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org The phenoxide ion, generated by the deprotonation of 4-aminophenol, acts as a nucleophile and attacks the electrophilic carbon of the sec-butyl halide, leading to the displacement of the halide and the formation of the ether. The stereochemistry at the sec-butyl group is inverted during this process. The solvent choice can significantly impact the reaction's regioselectivity. researchgate.netrsc.org

The Buchwald-Hartwig amination reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to the Pd(0) complex. This is followed by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is the reductive elimination of the desired arylamine, regenerating the Pd(0) catalyst.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. mdpi.comnih.govresearchgate.net

Efforts to develop more environmentally benign synthetic routes for compounds like this compound focus on reducing the use of volatile organic solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanochemical synthesis (ball milling), can lead to significantly reduced waste and energy consumption. mdpi.com For instance, a solid-state Williamson ether synthesis could potentially be developed.

Biocatalysis and photocatalysis represent cutting-edge green chemistry approaches that offer the potential for highly selective and efficient chemical transformations under mild conditions.

Bio-catalytic Methods: Enzymes such as laccases could potentially be used for the synthesis of aromatic amines through oxidative amination reactions. mdpi.com While specific enzymes for the synthesis of (4-sec-butoxyphenyl)amine have not been reported, the broader field of biocatalysis for C-N bond formation is an active area of research. mdpi.com

Photo-catalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations, including C-N bond formation. nih.gov A hypothetical photocatalytic approach for the synthesis of (4-sec-butoxyphenyl)amine could involve the coupling of 4-sec-butoxyanisole with an amine source using a suitable photoredox catalyst. This method could offer a more sustainable alternative to traditional metal-catalyzed cross-coupling reactions.

| Green Chemistry Approach | Potential Application in Synthesis | Advantages |

| Solvent-Free Synthesis | Williamson ether synthesis under microwave or mechanochemical conditions. | Reduced solvent waste, faster reaction times, lower energy consumption. |

| Aqueous-Phase Synthesis | Williamson ether synthesis with a phase-transfer catalyst in a water-organic system. | Reduced use of volatile organic solvents, improved safety. |

| Biocatalysis | Enzymatic amination of a suitable precursor. | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Photocatalysis | Visible-light mediated C-N bond formation. | Use of renewable energy source, mild reaction conditions. |

This table summarizes potential green chemistry approaches for the synthesis.

Atom-Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net High atom economy is characteristic of reactions like additions and rearrangements, while substitutions and eliminations often generate stoichiometric byproducts, thus lowering their atom economy. rsc.org In the context of synthesizing this compound, two key reaction steps are typically considered for optimization: the etherification to form the sec-butoxy bond and the reduction of a nitro group to the amine.

Etherification Step: The classical Williamson ether synthesis, reacting a phenoxide with an alkyl halide (e.g., 4-nitrophenoxide with 2-bromobutane), is a common route. However, its atom economy is inherently limited by the formation of a salt byproduct (e.g., sodium bromide). wikipedia.org

Catalytic Alternatives: To circumvent the waste from stoichiometric bases and salts, catalytic methods are being explored. A "green" version of the Williamson ether synthesis can be performed at high temperatures (>300 °C) using weak alkylating agents like alcohols or esters in the presence of a catalyst, producing water as the primary byproduct and achieving selectivity up to 99%. acs.org This approach significantly improves atom economy.

Solvent-Free Conditions: Performing the etherification under solvent-free conditions, for instance by reacting a phenol with an alkylating agent in the presence of a solid base like potassium carbonate, can also be an effective waste minimization strategy. researchgate.net This reduces the large volumes of organic solvent waste typically generated during the reaction and product purification.

Reduction Step: The conversion of a precursor like 4-sec-butoxynitrobenzene to the corresponding amine is a critical step where atom economy can be drastically improved.

Stoichiometric vs. Catalytic Reduction: Traditional methods like the Bechamp reduction using iron in acidic media generate large amounts of iron oxide sludge, resulting in very poor atom economy. numberanalytics.comsci-hub.se In contrast, catalytic hydrogenation, using a catalyst such as Palladium-on-carbon (Pd/C) or Raney Nickel with molecular hydrogen (H₂), is highly atom-economical as the only theoretical byproduct is water. sci-hub.sewikipedia.org This is the overwhelmingly preferred industrial method for aniline (B41778) production. rsc.org

The following table summarizes the comparison of different reduction methods for aromatic nitro compounds, highlighting the advantages of catalytic approaches.

| Reduction Method | Reducing Agent | Typical Byproducts | Atom Economy | Environmental/Safety Concerns |

| Bechamp Reduction | Fe / HCl | Iron oxides/salts | Very Low | Generation of large volumes of toxic sludge. |

| Catalytic Hydrogenation | H₂ with Pd/C, PtO₂, or Raney-Ni | Water | Very High | Use of flammable H₂ gas under pressure; pyrophoric nature of some catalysts (Raney-Ni). acs.org |

| Transfer Hydrogenation | Hydrazine Hydrate (N₂H₄·H₂O) with catalyst | N₂, Water | High | Hydrazine is highly toxic and carcinogenic. |

| Metal Hydride Reduction | Sodium Borohydride (NaBH₄) with catalyst | Borate salts, Water | Moderate | Often requires a catalyst; generates salt waste. rsc.org |

| Green Catalytic Method | H₂ with Pd/C in water + surfactant | Water | Very High | Reduces organic solvent use; allows catalyst recycling. chemistryviews.org |

Chemo-, Regio-, and Stereoselective Synthetic Investigations

Controlling the selectivity of reactions is paramount in synthesizing complex molecules like this compound to avoid the formation of undesired isomers and byproducts, which would require difficult and wasteful purification steps.

Chemo- and Regioselectivity: The synthesis presents challenges in selectivity, particularly if starting from a molecule with multiple reactive sites, such as 4-aminophenol.

O-Alkylation vs. N-Alkylation: The 4-aminophenol molecule has two nucleophilic sites: the hydroxyl group (O) and the amino group (N). Direct alkylation with a sec-butyl halide typically leads to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products because the amino group is generally more nucleophilic than the hydroxyl group. umich.edu

Protective Group Strategy: A common strategy to achieve selective O-alkylation is to temporarily protect the amino group. For example, the amino group can be reacted with benzaldehyde (B42025) to form an imine. The hydroxyl group of the resulting N-benzylideneaminophenol can then be alkylated. Finally, the imine is hydrolyzed with aqueous acid to regenerate the free amino group, yielding the desired 4-sec-butoxyaniline. researchgate.net This multi-step sequence ensures high regioselectivity for the O-alkylation. umich.eduresearchgate.net

Selective Etherification: In systems with multiple hydroxyl groups, regioselectivity can be achieved based on their differing electronic properties. For instance, methods for the chemoselective etherification of electron-poor phenols in the presence of electron-rich ones have been developed, which could be adapted for substrates with differentiated reactivity. researchgate.net

Stereoselective Investigations: The "sec-butyl" group contains a stereocenter, meaning (4-sec-butoxyphenyl)amine exists as a pair of enantiomers ((R)- and (S)-isomers). For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer.

Chiral Starting Materials: One direct approach is to use an enantiomerically pure starting material, such as (R)-2-bromobutane or (S)-2-bromobutane, in the Williamson ether synthesis. Since the SN2 reaction proceeds with an inversion of configuration at the chiral center, using (S)-2-bromobutane would lead to the (R)-sec-butoxy ether. wikipedia.org

Stereoselective Synthesis: While the Williamson synthesis with a chiral electrophile is a standard method, advanced research focuses on developing catalytic stereoselective methods for the formation of C-O bonds. For example, methods for the stereoselective construction of sterically hindered tertiary alkyl ethers have been developed via stereoinvertive nucleophilic substitution, providing a conceptual framework for creating chiral ethers. nih.gov Although directly analogous methods for secondary ethers are less common, this highlights an active area of research.

Resolution: If a racemic mixture (an equal mix of R and S enantiomers) is synthesized, it can be separated into its constituent enantiomers through a process called chiral resolution. This typically involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties and can be separated by crystallization.

The choice between these strategies depends on the availability of chiral starting materials, the feasibility of a stereoselective synthesis, and the efficiency of the resolution process.

Scale-Up Methodologies and Process Optimization for Research Purposes

Translating a laboratory-scale synthesis to a larger scale, even for research purposes (e.g., producing several grams or kilograms of a compound), requires careful consideration of process safety, efficiency, and reproducibility. Key areas for optimization include reaction conditions, heat management, and the use of modern technologies like continuous flow processing.

Optimization of Catalytic Reduction: The catalytic hydrogenation of an aromatic nitro group is a highly exothermic reaction, and managing the heat generated is a primary safety concern during scale-up.

Parameter Optimization: Key parameters to optimize include temperature, pressure, catalyst loading, and solvent. For the selective hydrogenation of nitroarenes, catalysts based on non-noble metals like cobalt or manganese are being developed to replace more expensive and sometimes less selective palladium or platinum catalysts. rsc.orgacs.org Optimization studies often involve screening different catalysts and conditions to maximize yield and selectivity while maintaining mild conditions (e.g., lower temperatures and pressures). rsc.orgrsc.org

Heat and Mass Transfer: In larger reactors, inefficient stirring or cooling can lead to localized hot spots, potentially causing side reactions or a dangerous runaway reaction. Proper reactor design and agitation are critical to ensure efficient heat and mass transfer.

Continuous Flow Synthesis: A modern approach to scaling up chemical reactions is the use of continuous flow reactors instead of traditional batch reactors. In a flow system, reactants are continuously pumped through a tube or channel where they mix and react, often passing through a heated zone or a packed bed of a heterogeneous catalyst. mdpi.com

Advantages for Amine Synthesis: Continuous flow offers significant advantages for hazardous reactions like nitration or high-pressure hydrogenation. The small internal volume of the reactor minimizes the amount of hazardous material present at any given time, greatly improving safety. nih.gov Superior heat and mass transfer in microreactors allow for precise control over reaction conditions, often leading to higher yields, better selectivity, and shorter reaction times compared to batch processing. researchgate.netmdpi.com

Process Example: A multi-step synthesis can be "telescoped" by linking several flow reactors in sequence, where the product from one reaction is fed directly into the next without intermediate workup and purification. acs.org For the synthesis of this compound, one could envision a flow process where 4-nitrophenol (B140041) is first alkylated in one module, and the resulting 4-sec-butoxynitrobenzene is then immediately passed through a packed-bed reactor containing a hydrogenation catalyst to yield the amine. The final step, salt formation with HCl, could also be integrated into the flow system. Such a setup has been demonstrated for the continuous synthesis of various primary amines. researchgate.net

The following table outlines key considerations when scaling up a representative reaction step, such as nitroarene hydrogenation.

| Parameter | Laboratory Scale (Batch) | Scale-Up Consideration (Batch) | Continuous Flow Approach |

| Heat Transfer | High surface-area-to-volume ratio, easy to control with oil bath/ice bath. | Lower surface-area-to-volume ratio, risk of exotherm runaway. Requires jacketed reactors and careful monitoring. | Excellent heat transfer due to small channel dimensions, allowing for safe use of highly exothermic conditions. nih.gov |

| Safety | Small quantities of reagents limit overall risk. | Larger quantities of hazardous materials (e.g., H₂ gas, pyrophoric catalysts) increase risk. | Small reactor volume minimizes inventory of hazardous materials, inherently safer design. mdpi.com |

| Reaction Time | Can range from minutes to many hours. | Often requires longer addition times and reaction periods to control heat and mixing. | Residence time is precisely controlled and typically much shorter (seconds to minutes). mdpi.com |

| Reproducibility | Can be sensitive to variations in stirring, heating, and addition rates. | Challenging to maintain consistency between batches. | Highly reproducible due to precise control over all parameters (flow rate, temperature, stoichiometry). |

| Process Integration | Requires isolation and purification after each step. | Requires isolation and purification, generating more handling and solvent waste. | Can "telescope" multiple reaction steps, eliminating intermediate workups and reducing waste. acs.org |

Computational Chemistry and Theoretical Studies of 4 Sec Butoxyphenyl Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like (4-sec-butoxyphenyl)amine hydrochloride, DFT calculations could provide the optimized molecular geometry, bond lengths, and bond angles. Such studies on related aniline (B41778) derivatives have shown how substituents on the aromatic ring influence the geometry and electronic properties. However, specific DFT studies detailing these parameters for this compound are not currently available.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability and reactivity of a molecule. While the principles of FMO theory are well-established, a specific analysis of the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule with a flexible sec-butoxy group like this compound, MD simulations would be invaluable for exploring its conformational landscape and understanding its flexibility. Such simulations could reveal the preferred orientations of the sec-butoxy group and the amine hydrochloride moiety, which can influence its interactions with other molecules. At present, no molecular dynamics simulation studies have been published for this compound.

Theoretical Studies of Acid-Base Equilibria and Protonation States

The protonation state of the amine group is a key determinant of the physicochemical properties of this compound. Theoretical methods can be employed to calculate the pKa value, providing insight into its acid-base equilibria in different solvent environments. While computational approaches for pKa prediction of phenols and anilines are an active area of research, a specific theoretical study on the protonation states of this compound is lacking.

Reaction Pathway Modeling and Transition State Analysis

Understanding the potential chemical reactions of this compound would benefit from reaction pathway modeling. These computational studies can identify transition states and calculate activation energies for various potential reactions, such as N-dealkylation or aromatic substitution. However, no such theoretical investigations into the reaction mechanisms involving this compound have been documented.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and confirm molecular structures. Although there are general computational tools and studies for predicting spectra of organic molecules, a specific computational prediction and comparison with experimental data for this compound is not available in the literature.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Sec Butoxyphenyl Amine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For (4-sec-butoxyphenyl)amine hydrochloride, a suite of NMR techniques is utilized to build a complete picture of its molecular identity.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, provides the initial framework for structural determination by identifying the different chemical environments of the hydrogen and carbon atoms within the molecule. The protonation of the amino group to form the hydrochloride salt leads to a downfield shift of the adjacent protons and carbons, a characteristic feature observed in the NMR spectra of amine salts.

Two-dimensional (2D) NMR experiments are then employed to piece together the molecular puzzle. Correlation SpectroscopY (COSY) reveals proton-proton couplings, allowing for the tracing of spin systems within the sec-butoxy and phenyl groups. For instance, the correlation between the methine proton and the adjacent methylene (B1212753) and methyl protons in the sec-butyl group can be unequivocally established. youtube.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. youtube.comuvic.ca This is crucial for distinguishing between the aromatic carbons and the carbons of the sec-butyl group.

Finally, Heteronuclear Multiple Bond Correlation (HMBC) is utilized to establish long-range (2-3 bond) correlations between protons and carbons. sdsu.eduuvic.ca This technique is instrumental in connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the sec-butoxy group and the aromatic carbon to which the oxygen is attached, confirming the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on structure-property relationships and data from similar compounds. Actual experimental values may vary.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | 155.0 |

| 2, 6 | 7.2-7.4 | 120.0 |

| 3, 5 | 7.0-7.2 | 116.0 |

| 4 | - | 140.0 |

| 1' | 4.2-4.4 (methine) | 75.0 |

| 2' | 1.6-1.8 (methylene) | 29.0 |

| 3' | 1.2-1.4 (methyl) | 19.0 |

| 4' | 0.9-1.1 (methyl) | 10.0 |

| NH₃⁺ | 8.0-9.0 (broad) | - |

Variable temperature (VT) NMR is a powerful tool for investigating dynamic processes such as conformational changes and restricted rotation within a molecule. ox.ac.ukrsc.orguwo.ca For this compound, VT-NMR could be employed to study the rotation around the C-O bond of the ether linkage and the C-N bond. At low temperatures, the rate of these rotations may slow down sufficiently to be observed on the NMR timescale, potentially leading to the appearance of distinct signals for different conformers. By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for these dynamic processes can be determined.

The solid-state form of an active pharmaceutical ingredient can significantly impact its physical properties, including solubility and stability. Solid-state NMR (ssNMR) is a key technique for the characterization of different crystalline forms, or polymorphs. irispublishers.com Unlike solution-state NMR, ssNMR provides information about the molecule's environment in the crystal lattice. For this compound, ¹³C and ¹⁵N ssNMR could be used to identify and differentiate between potential polymorphs, as the chemical shifts of these nuclei are highly sensitive to the local crystalline environment. nih.govresearchgate.netresearcher.life Furthermore, techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) enhance the signal of low-abundance nuclei and provide information on the proximity of different atoms, aiding in the detailed structural analysis of the solid form.

Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. uoh.edu.iq For this compound, these methods are used to confirm the presence of key functional groups. The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the ammonium (B1175870) group (around 3200-2800 cm⁻¹), C-O stretching of the ether (around 1250 cm⁻¹), and various vibrations associated with the substituted benzene (B151609) ring. researchgate.netresearchgate.netnih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, providing complementary information to the IR spectrum. Conformational analysis can also be performed by observing shifts in vibrational frequencies that are sensitive to the molecular geometry.

Table 2: Expected Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges and the exact positions can be influenced by the molecular environment.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| -NH₃⁺ | N-H stretching | 3200-2800 |

| -NH₃⁺ | N-H bending | 1600-1500 |

| Aromatic Ring | C-H stretching | 3100-3000 |

| Aromatic Ring | C=C stretching | 1600-1450 |

| Ether | C-O-C asymmetric stretching | 1275-1200 |

| Alkyl Group | C-H stretching | 2960-2850 |

| Alkyl Group | C-H bending | 1470-1370 |

In the solid state, this compound will form an extensive network of hydrogen bonds, primarily involving the ammonium group as a donor and the chloride ion as an acceptor. The strength and geometry of these hydrogen bonds can be probed using vibrational spectroscopy. Stronger hydrogen bonds typically lead to a broadening and shifting of the N-H stretching vibrations to lower frequencies in the IR spectrum. By analyzing these spectral features, insights into the intermolecular interactions that govern the crystal packing can be obtained.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the confident determination of a compound's elemental formula. For this compound, the free base, (4-sec-butoxyphenyl)amine, would be ionized, typically by protonation, to form the [M+H]⁺ ion.

The theoretical exact mass of the protonated molecule is calculated to be a crucial first step in its identification. This high degree of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve this level of resolution and mass accuracy.

Table 1: Predicted High-Resolution Mass Spectrometry Data for (4-sec-butoxyphenyl)amine [M+H]⁺

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₅NO |

| Monoisotopic Mass (Free Base) | 165.1154 u |

| [M+H]⁺ Ion Formula | C₁₀H₁₆NO⁺ |

| Theoretical m/z (Exact Mass) | 166.1226 u |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule. In an MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 166.12) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For (4-sec-butoxyphenyl)amine, the fragmentation is predicted to occur at the weakest bonds and lead to the formation of stable ions. Key fragmentation pathways would likely involve the sec-butoxy group and the aniline (B41778) moiety. A primary fragmentation would be the loss of the sec-butyl group as butene via a McLafferty-type rearrangement, or the cleavage of the ether bond. These fragmentation patterns are derived from established principles for aromatic ethers and amines. Analysis of structurally similar compounds, such as 4-ethoxyaniline, shows a characteristic loss of the alkyl chain (as ethene), resulting in a prominent peak for the aminophenol cation.

Table 2: Predicted MS/MS Fragmentation of (4-sec-butoxyphenyl)amine [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

| 166.12 | 110.06 | C₄H₈ (Butene) | Protonated 4-aminophenol (B1666318) |

| 166.12 | 93.06 | C₄H₉O• (sec-butoxy radical) | Aniline radical cation (less likely in ESI) |

| 110.06 | 82.04 | CO (Carbon monoxide) | Cyclopentadienyl amine cation |

UV-Visible Spectroscopy Methodologies for Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The key light-absorbing part of (4-sec-butoxyphenyl)amine is the substituted benzene ring, which acts as a chromophore.

The presence of the amino (-NH₂) and sec-butoxy (-OC₄H₉) groups, which are powerful auxochromes, is expected to cause a significant bathochromic (red) shift of the absorption maxima (λmax) compared to unsubstituted benzene. These groups donate electron density to the aromatic ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The primary electronic transitions observed are π → π* transitions within the aromatic system. Based on data for structurally similar compounds like 4-ethoxyaniline (p-phenetidine), which has a λmax around 238 nm and a shoulder around 290 nm in ethanol, similar absorption characteristics are anticipated for (4-sec-butoxyphenyl)amine.

Table 3: Predicted UV-Visible Absorption Data for (4-sec-butoxyphenyl)amine

| Parameter | Predicted Value/Range | Type of Transition |

| Primary λmax | ~235-245 nm | π → π |

| Secondary λmax | ~285-295 nm | π → π |

| Solvent | Ethanol or Methanol | - |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination and Polymorphism

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. scbt.com For this compound, single-crystal XRD would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding between the anilinium ion and the chloride anion.

While specific crystal structure data for this compound is not publicly available, analysis of similar structures, such as aniline hydrochloride, provides a model for the expected findings. Aniline hydrochloride crystallizes in the monoclinic space group Cc, with a defined unit cell. iucr.org It is anticipated that this compound would exhibit a similarly ordered ionic structure.

Furthermore, XRD is the primary tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different physical properties, and their identification is crucial in pharmaceutical development. Studies on other N-(4-butoxyphenyl) derivatives have revealed the existence of multiple polymorphic modifications, indicating that this phenomenon is possible for the title compound as well. nih.gov

Table 4: Example Crystal Data Parameters from Single-Crystal XRD (based on Aniline Hydrochloride)

| Parameter | Example Data (Aniline HCl) iucr.org | Information Provided |

| Crystal System | Monoclinic | The basic geometric shape of the unit cell. |

| Space Group | Cc | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions | a, b, c, β | The lengths and angles of the repeating unit of the crystal. |

| Z (Formula Units) | 4 | The number of molecules in one unit cell. |

Chromatographic Techniques for Purity Assessment and Isolation Method Development

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, thereby enabling its purity to be accurately assessed. High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis of non-volatile compounds like this compound.

A typical method would involve reversed-phase chromatography, where the compound is separated based on its hydrophobicity. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram. Gas Chromatography (GC) could also be used, although it would typically require analysis of the more volatile free base form of the compound rather than the hydrochloride salt.

Table 5: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Typical Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (both with 0.1% Formic Acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 240 nm or 290 nm) |

| Column Temperature | 25-40 °C |

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful hyphenated technique.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.commdpi.com As the compound elutes from the HPLC column, it is introduced directly into the mass spectrometer. This allows for the simultaneous acquisition of retention time data (from HPLC) and mass-to-charge ratio data (from MS). This combination confirms the identity of the main peak and can be used to identify impurities by analyzing their mass spectra, even if they are present at very low levels. The use of LC-HRMS provides both retention time and a highly accurate mass, offering an extremely high degree of confidence in the identification of the compound and its related substances. mdpi.com

Reactivity, Reaction Mechanisms, and Derivatization Studies of 4 Sec Butoxyphenyl Amine Hydrochloride

Investigation of Its Fundamental Chemical Reactivity

The fundamental chemical reactivity of (4-sec-butoxyphenyl)amine, the free base of the hydrochloride salt, is largely governed by the electron-donating nature of both the amino and sec-butoxy groups. These substituents enhance the electron density of the aromatic ring, making it susceptible to electrophilic attack and also imparting nucleophilic character to the amine nitrogen.

Nucleophilic Properties of the Amine Moiety

The primary amine group in (4-sec-butoxyphenyl)amine is a key center of nucleophilicity. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, participating in a range of nucleophilic substitution and addition reactions. The reactivity of anilines in such reactions has been extensively studied to understand the electronic, basicity, and nucleophilic effects of the aniline (B41778) group. researchgate.net

One common reaction demonstrating the nucleophilicity of the amine is acylation. For instance, the reaction of 4-butoxyaniline (B1265475) with an acylating agent like acetic anhydride (B1165640) leads to the formation of N-(4-butoxyphenyl)acetamide. This transformation highlights the amine's ability to act as a nucleophile in the formation of amide bonds.

| Reactant | Reagent | Product | Reaction Type |

| 4-Butoxyaniline | Acetic Anhydride | N-(4-butoxyphenyl)acetamide | Nucleophilic Acylation |

| 4-Butoxyaniline | Bis-4-butoxyphenyl-4,4'-(2,2'-bipyridyl)carbamide | 1-(4-butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea | Urea Formation sigmaaldrich.com |

The basicity of the amine, and thus its nucleophilicity, is influenced by the electronic effects of the substituents on the phenyl ring. The sec-butoxy group, being an electron-donating group, increases the electron density on the nitrogen atom, thereby enhancing its nucleophilic character compared to unsubstituted aniline.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The presence of the amino (-NH2) and sec-butoxy (-OC4H9) groups strongly activates the phenyl ring towards electrophilic aromatic substitution (SEAr). wikipedia.orgbyjus.com Both are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para to themselves. lkouniv.ac.in Due to the steric hindrance from the sec-butoxy group, substitution is often favored at the ortho position relative to the amine group and the para position, which is already occupied.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with halogens like bromine (Br2) in the presence of a suitable solvent can lead to the substitution of hydrogen atoms on the aromatic ring with halogen atoms. byjus.com For anilines, this reaction can be so facile that it proceeds without a catalyst and can be difficult to stop at a single substitution. lkouniv.ac.in

Nitration: The introduction of a nitro group (-NO2) onto the ring is achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The amino group is a powerful activating group; however, in the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH3+), which is a meta-directing and deactivating group. byjus.com This can lead to a mixture of ortho, para, and meta products.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring. libretexts.org Similar to nitration, the reaction conditions can lead to the protonation of the amine. Sulfonation is a reversible process. lkouniv.ac.in

Friedel-Crafts Reactions: While the strong activating nature of the amine group would suggest high reactivity in Friedel-Crafts alkylation and acylation, the amine can react with the Lewis acid catalyst (e.g., AlCl3), deactivating the ring and preventing the desired substitution. wikipedia.orglibretexts.org

The directing effects of the two substituents are cooperative, both favoring substitution at the positions ortho to the amine and meta to the sec-butoxy group, and ortho to the sec-butoxy group and meta to the amine.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br2 | 2-Bromo-(4-sec-butoxyphenyl)amine, 2,6-Dibromo-(4-sec-butoxyphenyl)amine |

| Nitration | HNO3, H2SO4 | 2-Nitro-(4-sec-butoxyphenyl)amine, 3-Nitro-(4-sec-butoxyphenyl)amine |

| Sulfonation | SO3, H2SO4 | 2-Amino-5-sec-butoxybenzenesulfonic acid |

Reactions Involving the Sec-Butoxy Substituent

The sec-butoxy group is generally stable under many reaction conditions. However, the ether linkage can be cleaved under harsh conditions, such as with strong acids like HBr or HI. This reaction proceeds via a nucleophilic substitution mechanism where the halide ion attacks the carbon atom of the sec-butyl group.

Additionally, the benzylic hydrogens of the sec-butyl group, although not directly attached to the ring, can exhibit enhanced reactivity in certain radical reactions. msu.edu However, reactions specifically targeting the sec-butoxy group in the presence of a reactive amine and activated phenyl ring are less common.

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving (4-sec-butoxyphenyl)amine hydrochloride is crucial for predicting product formation and optimizing reaction conditions.

Kinetic Studies of Chemical Transformations

Kinetic studies provide quantitative insights into reaction rates and mechanisms. For electrophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. lkouniv.ac.inlibretexts.org The electron-donating amino and sec-butoxy groups stabilize this intermediate, thereby increasing the reaction rate compared to benzene (B151609). wikipedia.org

Computational studies on related anilines, such as 4-methyl aniline, have been used to calculate the kinetics of their reactions with radicals. researchgate.netmdpi.com These studies utilize transition state theory and microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory to determine rate coefficients. researchgate.netmdpi.com Similar computational approaches could be applied to (4-sec-butoxyphenyl)amine to model its reaction kinetics.

The kinetics of nucleophilic addition reactions of substituted anilines have also been investigated. For example, studies on the coupling of anilines with electrophiles can yield linear Brønsted-type and Hammett plots, providing information about the transition state and the electronic demands of the reaction. researchgate.net

Synthesis of Novel Derivatives and Analogs for Structure-Reactivity Relationship Exploration

The unique structure of (4-sec-butoxyphenyl)amine allows for systematic modifications at three key positions: the amino group, the phenyl ring, and the sec-butyl group. Such derivatization is fundamental in structure-reactivity studies, enabling a detailed exploration of how specific structural changes influence the chemical properties of the molecule.

The primary amino group in (4-sec-butoxyphenyl)amine is a potent nucleophile, making it a prime site for modifications such as acylation and alkylation. These reactions introduce new functional groups that can significantly alter the electronic and steric properties of the molecule.

Acylations: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a more sterically hindered and less basic secondary amide. The electronic properties of the aromatic ring are also modified, as the resulting acetamido group is less activating than the amino group. For example, reaction with acetyl chloride would yield N-(4-sec-butoxyphenyl)acetamide.

Alkylations: Alkylation of the amino group can be achieved using alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This process can lead to a mixture of mono- and di-alkylated products, depending on the reaction conditions and the stoichiometry of the reactants. Controlling the degree of alkylation is a common challenge in amine synthesis. Using a large excess of the amine can favor mono-alkylation, while using an excess of the alkylating agent and a strong base can promote di-alkylation.

The table below illustrates potential derivatives formed through these modifications.

| Modification Type | Reagent Example | Product Name |

| Acylation | Acetyl Chloride | N-(4-sec-butoxyphenyl)acetamide |

| Acylation | Benzoyl Chloride | N-(4-sec-butoxyphenyl)benzamide |

| Alkylation | Methyl Iodide | N-methyl-(4-sec-butoxyphenyl)amine |

| Alkylation | Benzyl Bromide | N-benzyl-(4-sec-butoxyphenyl)amine |

The phenyl ring of (4-sec-butoxyphenyl)amine is activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating effects of both the amino and the sec-butoxy groups. wikipedia.org Both substituents are ortho-, para-directing. wikipedia.org Since the para position relative to the sec-butoxy group is occupied by the amino group (and vice-versa), incoming electrophiles are directed to the ortho positions. The positions ortho to the sec-butoxy group (C2 and C6) are sterically unhindered, while the positions ortho to the amino group (C3 and C5) are adjacent to the bulky sec-butoxy group. The amino group is a more powerful activating group than the alkoxy group, thus substitutions are expected to occur predominantly at positions 3 and 5. wikipedia.org

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) with a Lewis acid catalyst, or more commonly for highly activated rings, without a catalyst. mt.commasterorganicchemistry.com The reaction is expected to yield di-substituted products due to the high activation of the ring.

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid. wikipedia.orgyoutube.comyoutube.com The resulting nitronium ion (NO₂⁺) is the active electrophile. youtube.comyoutube.com Given the activating nature of the substituents, the reaction conditions would need to be carefully controlled to avoid over-nitration or oxidative side reactions. To achieve more selective mono-nitration, the reactivity of the amino group is often tempered by first converting it to an amide (as in section 5.3.1), which is a less powerful activating group, before performing the nitration and then hydrolyzing the amide back to the amine. wikipedia.org

The table below summarizes potential products from electrophilic aromatic substitution reactions.

| Reaction Type | Reagent | Expected Major Product(s) |

| Bromination | Br₂ | 3,5-dibromo-(4-sec-butoxyphenyl)amine |

| Chlorination | Cl₂ | 3,5-dichloro-(4-sec-butoxyphenyl)amine |

| Nitration | HNO₃ / H₂SO₄ | 3-nitro-(4-sec-butoxyphenyl)amine |

Direct chemical modification of the sec-butyl group is challenging due to the inert nature of its C-H bonds, especially without affecting the more reactive aromatic ring and amino group. libretexts.org Therefore, exploring structure-reactivity relationships involving this part of the molecule is more practically achieved through the synthesis of analogs bearing different alkyl ether groups.

The table below lists examples of structural analogs that could be synthesized to study the effect of the alkoxy group.

| Alkyl Group | Corresponding Amine Analog Name |

| Isopropyl | (4-isopropoxyphenyl)amine |

| Isobutyl | (4-isobutoxyphenyl)amine |

| Cyclopentyl | (4-cyclopentyloxyphenyl)amine |

| n-Pentyl | (4-(pentyloxy)phenyl)amine |

Role as a Synthetic Intermediate in Complex Organic Synthesis (Non-Clinical Focus)

Beyond its use in generating simple derivatives, this compound serves as a valuable starting material and building block in more elaborate, multi-step synthetic sequences.

A key feature of primary aromatic amines is their ability to be converted into diazonium salts. Treatment of (4-sec-butoxyphenyl)amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures yields the corresponding diazonium salt. This intermediate is highly versatile and can undergo a variety of transformations, effectively replacing the amino group with a wide range of other functionalities.

For instance, in Sandmeyer reactions, the diazonium group can be replaced by chloro, bromo, or cyano groups using the corresponding copper(I) salts. Other transformations include the Schiemann reaction to introduce fluorine, reaction with potassium iodide to introduce iodine, and hydrolysis in the presence of acid to yield the corresponding phenol (B47542). This versatility makes (4-sec-butoxyphenyl)amine a gateway precursor to a large family of 1-substituted-4-sec-butoxybenzene compounds, which can then be used in further synthetic steps such as cross-coupling reactions.

The structure of (4-sec-butoxyphenyl)amine is well-suited for the construction of fused heterocyclic systems, particularly quinolines. Several classic named reactions utilize anilines as key components for building the quinoline (B57606) core.

Doebner-Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid. wikipedia.orgsynarchive.comslideshare.net For example, reacting (4-sec-butoxyphenyl)amine with crotonaldehyde (B89634) would be expected to produce a substituted quinoline, specifically 7-sec-butoxy-4-methylquinoline.

Skraup Synthesis: A related method, the Skraup synthesis, uses glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene) to react with an aniline. wikipedia.orguop.edu.pk The glycerol is first dehydrated to acrolein, which then reacts with the aniline in a manner similar to the Doebner-Miller reaction to form the quinoline ring system. wikipedia.orguop.edu.pk Applying this to (4-sec-butoxyphenyl)amine would yield 7-sec-butoxyquinoline.

Pictet-Spengler Reaction: While the classic Pictet-Spengler reaction requires a β-arylethylamine, (4-sec-butoxyphenyl)amine can serve as a precursor to such a reactant. wikipedia.orgnumberanalytics.comnih.govnih.govmdpi.com For instance, the amine could be used to synthesize a more complex intermediate which then undergoes an intramolecular cyclization. This highlights its role as a foundational building block for constructing complex, polycyclic alkaloid-like structures. mdpi.com

These reactions demonstrate the utility of (4-sec-butoxyphenyl)amine as a key starting material for accessing complex heterocyclic scaffolds, which are of significant interest in various fields of chemical research.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound in Specialty Chemical and Advanced Material Synthesis

Despite its availability as a chemical intermediate, a comprehensive review of scientific literature and patent databases reveals a significant lack of publicly accessible information regarding the specific applications of this compound in the preparation of specialty chemicals and advanced materials. While the general reactivity of aromatic amines suggests potential utility in various synthetic pathways, detailed research findings, reaction mechanisms, and derivatization studies specifically involving this compound are not documented in readily available sources.

The inherent reactivity of the amine functional group in this compound allows for a range of chemical transformations. Theoretically, it can serve as a precursor in nucleophilic substitution and addition reactions, diazotization to form diazonium salts for azo coupling, and as a monomer in polymerization processes. However, specific examples of these applications leading to the creation of specialty chemicals—such as dyes, agrochemicals, or pharmaceutical intermediates—or advanced materials like specialized polymers or organic electronic components, are not described in the current body of scientific literature.

Consequently, the creation of detailed data tables illustrating reaction conditions, yields, and the properties of resulting materials is not feasible. The absence of published research prevents a thorough and scientifically accurate discussion on its role in these areas. While it is plausible that this compound is utilized in proprietary industrial processes, such applications are not disclosed in the public domain. Further research and publication in peer-reviewed journals or patent literature would be necessary to elucidate the specific contributions of this compound to the field of specialty chemicals and advanced materials.

Research Applications of 4 Sec Butoxyphenyl Amine Hydrochloride in Chemical Science

Exploration as a Monomer or Precursor in Polymer Chemistry Research

(4-Sec-butoxyphenyl)amine hydrochloride serves as a monomer for the synthesis of poly(4-sec-butoxyaniline), a derivative of polyaniline. The introduction of the sec-butoxy group onto the phenyl ring is a strategic approach to modify the physicochemical properties of the resulting polymer, such as its solubility, processability, and electronic characteristics.

The synthesis of polyaniline derivatives from substituted anilines, such as this compound, is typically achieved through chemical oxidative polymerization. This method involves the oxidation of the monomer in an acidic medium, commonly using an oxidizing agent like ammonium (B1175870) persulfate (APS).

The general procedure for the synthesis of poly(4-sec-butoxyaniline) would involve dissolving this compound in an acidic solution, such as 1 M hydrochloric acid (HCl). An aqueous solution of ammonium persulfate is then added dropwise to the monomer solution under constant stirring and controlled temperature conditions, typically between 0 and 5 °C, to regulate the reaction rate and prevent over-oxidation. The reaction is allowed to proceed for several hours, during which the color of the solution changes, indicating the formation of the polymer. The resulting polymer is then collected by filtration, washed with deionized water and other solvents to remove unreacted monomer, oxidant, and oligomers, and finally dried under vacuum.

The sec-butoxy group, being an electron-donating group, is expected to influence the electronic properties of the polymer. However, the steric hindrance introduced by this bulky substituent can affect the polymerization process and the final polymer structure, potentially leading to a lower molecular weight and decreased electrical conductivity compared to unsubstituted polyaniline. nih.gov

Table 1: Typical Reaction Parameters for the Synthesis of Polyaniline Derivatives

| Parameter | Condition |

| Monomer | This compound |

| Oxidant | Ammonium persulfate (APS) |

| Acid Medium | 1 M Hydrochloric Acid (HCl) |

| Monomer:Oxidant Molar Ratio | 1:1 to 1:1.25 |

| Reaction Temperature | 0 - 5 °C |

| Reaction Time | 4 - 24 hours |

The polymerization of aniline (B41778) and its derivatives is understood to proceed via a mechanism involving the formation of radical cations. In the case of (4-sec-butoxyphenyl)amine, the initiation step involves the oxidation of the monomer to form a radical cation. This is followed by the propagation step, where the radical cation couples with another monomer or a growing polymer chain. The presence of the sec-butoxy group at the para position directs the coupling to occur primarily at the ortho and para positions relative to the amino group, leading to the formation of a linear polymer chain.

The rate and efficiency of the polymerization can be influenced by the nature of the substituent. Electron-donating groups can facilitate the oxidation of the monomer, but bulky groups can sterically hinder the coupling of radical cations, potentially slowing down the polymerization rate and affecting the regularity of the polymer chain. nih.gov The study of the polymerization kinetics and mechanism for this specific monomer would provide valuable insights into the structure-property relationships of substituted polyanilines.

Role in the Development of New Reagents and Catalysts

While the primary research interest in this compound lies in its use as a monomer, the resulting polymer, poly(4-sec-butoxyaniline), has potential applications in catalysis. Conducting polymers can act as redox catalysts due to their ability to exist in multiple oxidation states. The polymer backbone can facilitate electron transfer reactions, making them suitable for catalyzing various organic reactions.

For instance, polyaniline and its derivatives have been investigated as catalysts for the oxidation of various substrates. The catalytic activity is often attributed to the redox couple of the emeraldine (B8112657) and pernigraniline states of the polymer. The sec-butoxy substituent could modulate the redox potential of the polymer, thereby tuning its catalytic activity for specific reactions. Research in this area would involve synthesizing the polymer and then evaluating its catalytic performance in reactions such as the oxidation of alcohols or the degradation of organic pollutants.

Advanced Materials Research and Functional Applications (Non-Clinical)

The unique properties of polyaniline derivatives make them attractive for various advanced materials applications. The introduction of the sec-butoxy group can enhance certain properties, leading to materials with tailored functionalities.

Substituted polyanilines are investigated as precursors for electronic materials due to their tunable conductivity. The electrical conductivity of polyaniline is highly dependent on the degree of doping and the nature of the substituents on the polymer backbone. Electron-donating groups, such as the sec-butoxy group, can increase the electron density on the polymer chain, which can influence its electronic properties.

However, the steric bulk of the sec-butoxy group can disrupt the planarity of the polymer chains, leading to a decrease in the effective conjugation length and, consequently, a reduction in electrical conductivity. nih.gov Research in this area would involve the synthesis of poly(4-sec-butoxyaniline), followed by doping with various protonic acids (e.g., HCl, camphorsulfonic acid) and measuring its electrical conductivity. The results would be compared with those of unsubstituted polyaniline and other substituted derivatives to understand the influence of the sec-butoxy group.

Table 2: Expected Influence of Substituents on Polyaniline Properties

| Substituent Type | Effect on Electron Density | Expected Effect on Conductivity (without steric hindrance) | Potential Impact of Steric Hindrance |

| Electron-donating (e.g., -OR) | Increases | May increase | Can decrease due to reduced planarity |

| Electron-withdrawing (e.g., -NO2) | Decreases | Decreases | - |

| Alkyl groups (e.g., -CH3) | Increases (inductive effect) | May increase | Can decrease due to reduced planarity |

Conducting polymers are excellent materials for chemical sensors due to the significant changes in their electrical resistance upon exposure to various analytes. The sensing mechanism is based on the interaction of the analyte with the polymer, which alters its doping level and, consequently, its conductivity.

Poly(4-sec-butoxyaniline) could be investigated for its potential in sensor applications. The sec-butoxy group could enhance the polymer's interaction with specific analytes, leading to improved sensitivity and selectivity. For example, the hydrophobic nature of the sec-butoxy group might make the polymer more sensitive to non-polar organic vapors. Research in this field would involve fabricating a sensor device by depositing a thin film of the polymer onto an electrode and then exposing it to different analytes while monitoring the change in its electrical resistance. The sensor's performance, including its sensitivity, selectivity, response time, and stability, would be evaluated. mdpi.com

Environmental Chemistry of this compound: A Mechanistic Research Perspective

Disclaimer: Scientific literature lacks specific studies on the environmental fate and green chemistry aspects of this compound. Consequently, this article presents a hypothetical analysis based on established principles of environmental chemistry and data from structurally analogous compounds, such as other alkoxyanilines and aromatic amines. The degradation pathways and chemical transformations described herein are predictive and require experimental validation.

Environmental Chemistry Aspects from a Mechanistic Research Perspective

The environmental journey of a synthetic chemical like (4-sec-butoxyphenyl)amine hydrochloride is dictated by a series of complex interactions with the biosphere and geosphere. Understanding its persistence, transformation, and ultimate fate is crucial for a comprehensive environmental risk assessment. This section explores the probable environmental chemistry of this compound through the lens of abiotic and biotic degradation, its transformation in environmental matrices, and the application of green chemistry principles to mitigate its environmental footprint.

The environmental persistence of this compound is determined by its susceptibility to breakdown processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation:

Abiotic degradation pathways for organic molecules in the environment primarily include hydrolysis and photolysis.

Hydrolysis: The ether linkage in this compound could be susceptible to hydrolysis, which is the cleavage of a chemical bond by the addition of water. vedantu.com Generally, aryl ethers are relatively resistant to hydrolysis under neutral pH conditions at ambient temperatures. acs.orgwikipedia.org However, under acidic or basic conditions, or at elevated temperatures, the C-O bond can be cleaved. libretexts.org For an aryl alkyl ether like the subject compound, acidic cleavage would likely protonate the ether oxygen, followed by a nucleophilic attack, potentially yielding 4-aminophenol (B1666318) and sec-butanol. libretexts.org The rate of hydrolysis is influenced by pH, temperature, and the presence of catalysts. acs.org

Photolysis: Aromatic compounds can undergo photolysis, or degradation by light. nih.gov The benzene (B151609) ring in this compound can absorb ultraviolet (UV) radiation, leading to the excitation of electrons and potential bond cleavage. researchgate.net The presence of an amino group and an ether linkage may influence the photochemical reactivity. Photolysis in aquatic environments can occur directly, through the absorption of light by the molecule itself, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. nih.gov The rate and products of photolysis would depend on factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the chemical's quantum yield. nih.gov

Biotic Degradation:

Biotic degradation, mediated by microorganisms, is a primary route for the breakdown of many organic pollutants in soil and water. nih.gov Aromatic amines, in particular, can serve as carbon and nitrogen sources for various bacteria. nih.govnih.gov

The microbial degradation of a compound like this compound would likely proceed through a series of enzymatic reactions. A plausible initial step would be the cleavage of the ether bond, a process that can be catalyzed by etherase enzymes. acs.org This would result in the formation of 4-aminophenol and sec-butanol.

Following this initial cleavage, the aromatic ring of 4-aminophenol would likely be targeted by dioxygenase enzymes, which incorporate oxygen atoms into the ring, leading to the formation of catechols. nih.gov These catechols are key intermediates that can then undergo ring cleavage, either through an ortho- or meta-cleavage pathway, breaking down the aromatic structure into aliphatic acids that can be further metabolized through central metabolic pathways like the Krebs cycle. nih.govresearchgate.net The sec-butanol, being a simple alcohol, would likely be readily biodegradable by a wide range of microorganisms. researchgate.net

The rate of biodegradation is influenced by a multitude of factors, including the concentration of the compound, the presence of a suitable microbial population, temperature, pH, oxygen availability, and the presence of other nutrients. nih.gov

Interactive Table 7.1.1: Hypothetical Degradation Products of this compound

| Degradation Pathway | Key Reactants/Conditions | Major Hypothetical Products |

| Abiotic | ||

| Hydrolysis (Acid-catalyzed) | H₂O, H⁺ | 4-Aminophenol, sec-Butanol |

| Photolysis (Direct) | UV Light | Various fragmented byproducts |

| Biotic | ||

| Microbial Degradation (Aerobic) | Microorganisms, O₂ | 4-Aminophenol, sec-Butanol, Catechols, Aliphatic acids, CO₂, H₂O |

The behavior and transformation of this compound will vary significantly depending on the environmental matrix—soil, water, or air.